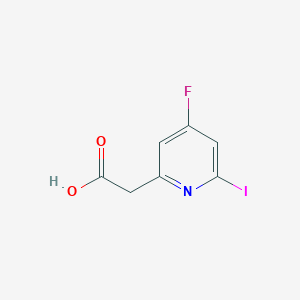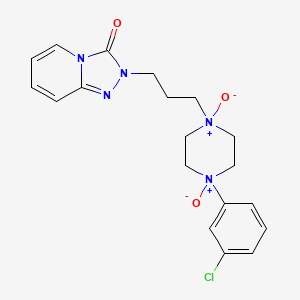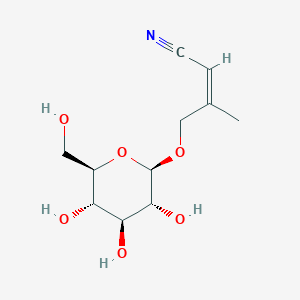
2-(2-Methoxy-4-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxy-4-methylphenyl)acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction.
- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components in reaction materials is less than 0.1%-1%.
- Cooling the reaction materials and discharging lower-layer acidic water and salt.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, filtering, acidifying the filtrate with inorganic acid until the pH is 1-4, and cooling to precipitate under stirring conditions.
- Performing suction filtration, washing the product with clear water, centrifuging to separate out water, and drying to obtain the finished product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with additional steps to ensure large-scale production and purity of the final product. These methods often involve the use of advanced equipment and techniques to optimize yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Acetic acid, (2-methylphenoxy)-: Another derivative of acetic acid with a methylphenoxy group.
Acetic acid, 4-methylphenyl ester: An ester of acetic acid with a 4-methylphenyl group.
Uniqueness
2-(2-Methoxy-4-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(2-methoxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HGDGJQKJLJBLSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


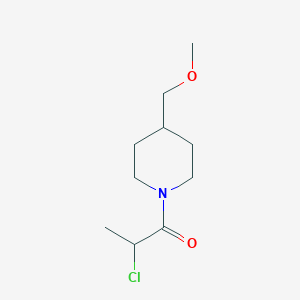

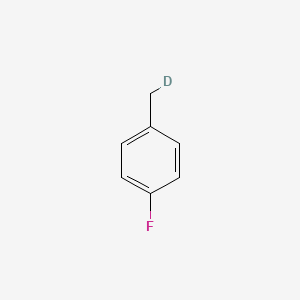
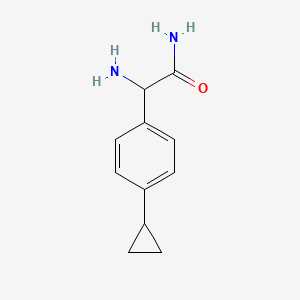
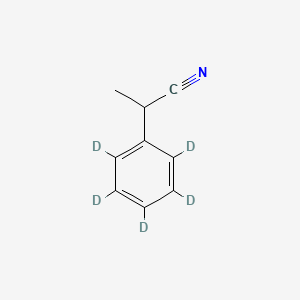
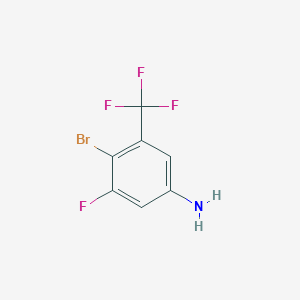
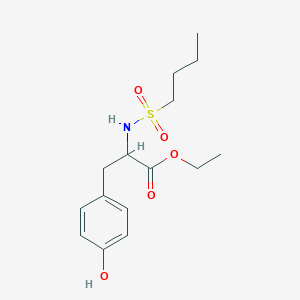
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
